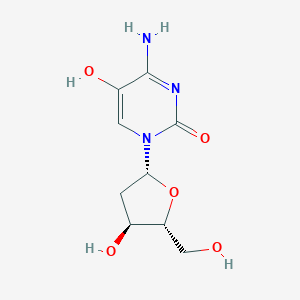

5-Hydroxy-2'-deoxycytidine

Übersicht

Beschreibung

5-Hydroxy-2'-deoxycytidine, also known as this compound, is a useful research compound. Its molecular formula is C9H13N3O5 and its molecular weight is 243.22 g/mol. The purity is usually 95%.

The exact mass of the compound 2'-Deoxy-5-hydroxycytidine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

5-Hydroxy-2’-deoxycytidine (5-OHdC) and its analogue 5-hydroxy-2’-deoxyuridine (5-OHdU) are substrates for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG). Additionally, 5-OHdU is a substrate for uracil DNA N-glycosylase . These enzymes play a crucial role in DNA repair and maintenance.

Mode of Action

The mode of action of 5-OHdC involves its interaction with the aforementioned enzymes. Endonuclease III removes 5-OHdC and 5-OHdU via a N-glycosylase/β-elimination reaction, FPG follows a N-glycosylase/β,δ-elimination reaction, and uracil N-glycosylase removes 5-OHdU by N-glycosylase action leaving behind an abasic site .

Biochemical Pathways

5-OHdC and 5-OHdU are major products of oxidative DNA damage with mutagenic potential . The biochemical pathways affected by 5-OHdC involve DNA repair mechanisms. The enzymes Escherichia coli endonuclease III, formamidopyrimidine DNA N-glycosylase, and uracil DNA N-glycosylase play a significant role in these pathways .

Result of Action

The primary result of 5-OHdC action is the repair of oxidative DNA damage. By serving as a substrate for DNA repair enzymes, 5-OHdC contributes to the maintenance of genomic integrity .

Action Environment

The action of 5-OHdC is influenced by the cellular environment, particularly the presence and activity of specific enzymes. Factors such as oxidative stress, which can increase the production of 5-OHdC, may also influence its action .

Biochemische Analyse

Biochemical Properties

5-Hydroxy-2’-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. It is a substrate for Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase . These enzymes remove 5-Hydroxy-2’-deoxycytidine via a N-glycosylase/β-elimination reaction . The nature of these interactions involves the oxidation of 5-Hydroxy-2’-deoxycytidine, which is a crucial step in the biochemical reactions involving this compound .

Cellular Effects

The effects of 5-Hydroxy-2’-deoxycytidine on various types of cells and cellular processes are significant. It influences cell function by interacting with DNA and RNA chains . It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used as a substrate for uracil DNA N-glycosylase and has been used to study the oxidation of DNA due to exposure to reactive oxygen species .

Molecular Mechanism

5-Hydroxy-2’-deoxycytidine exerts its effects at the molecular level through several mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For example, it is incorporated into DNA during replication, where it inhibits DNA methyltransferases by creating permanent cross-links between the protein and the 5-aza-cytosine nucleobase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 5-Hydroxy-2’-deoxycytidine change. It has been observed that the levels of 5-Hydroxy-2’-deoxycytidine in untreated commercial-grade calf thymus DNA increased substantially when exposed to various conditions, indicating that it is a major oxidative DNA damage product .

Metabolic Pathways

5-Hydroxy-2’-deoxycytidine is involved in several metabolic pathways. It interacts with enzymes like Escherichia coli endonuclease III and formamidopyrimidine DNA N-glycosylase

Biologische Aktivität

5-Hydroxy-2'-deoxycytidine (5-OHdC) is an oxidatively modified nucleoside that arises from the oxidative damage of DNA, primarily due to reactive oxygen species (ROS). This compound has garnered significant attention in molecular biology and genetics due to its mutagenic potential and implications in various diseases, including cancer. This article delves into the biological activity of 5-OHdC, focusing on its mechanisms of mutagenesis, repair pathways, and relevant research findings.

Mechanisms of Formation and Mutagenicity

5-OHdC is formed through the oxidation of 2'-deoxycytidine (dC) via one-electron oxidation followed by hydrolysis or dehydration processes. The resulting lesion can lead to mispairing during DNA replication, primarily causing C→T transition mutations. In Escherichia coli, the presence of 5-OHdC has been shown to induce mutations at a lower frequency compared to other oxidative lesions such as 8-oxoguanine, but it still poses a significant risk in terms of genomic stability .

Enzymatic Repair Mechanisms

The biological activity of 5-OHdC is significantly influenced by its interaction with DNA repair systems. Several key enzymes are involved in recognizing and excising this lesion:

- Endonuclease III : This enzyme efficiently removes 5-OHdC through a N-glycosylase/beta-elimination mechanism. It exhibits higher activity on 5-OHdC compared to its deamination product, 5-hydroxy-2'-deoxyuridine (5-OHdU) .

- Formamidopyrimidine DNA N-glycosylase (FPG) : FPG also recognizes and excises 5-OHdC, albeit with slightly lower efficiency than endonuclease III .

- Uracil DNA N-glycosylase : This enzyme specifically targets 5-OHdU but shows no activity on 5-OHdC .

The efficiency of these repair mechanisms emphasizes the importance of maintaining genomic integrity in the presence of oxidative stress.

Thermodynamic Properties and Structural Studies

Research has demonstrated that the incorporation of 5-OHdC into DNA significantly destabilizes the double helix structure. Thermodynamic studies indicate that base pairing involving 5-OHdC leads to increased unstacking energy barriers, affecting overall DNA stability . For example, when paired with guanine, a biphasic melting transition is observed, indicating structural perturbations caused by the oxidized base .

Case Studies and Research Findings

Several studies have explored the biological implications of 5-OHdC:

- Mutagenicity Assessment : A study assessed the mutagenic potential of 5-OHdC in various contexts. It was found that while it does cause mutations, the frequency is context-dependent and varies with different DNA polymerases used during replication .

- Repair Pathway Analysis : Another research effort focused on understanding how different cellular contexts affect the repair efficiency of 5-OHdC. It was shown that cells deficient in specific repair enzymes exhibit higher mutation rates when exposed to oxidative stress, underscoring the role of these enzymes in maintaining genomic stability .

- Comparative Studies : Comparative studies between 5-OHdC and other oxidative lesions like 8-oxoguanine revealed that while both are mutagenic, they engage different pathways for repair and exhibit distinct biological consequences when present in cellular systems .

Summary Table: Biological Activity Overview

| Aspect | Details |

|---|---|

| Formation | Oxidation of dC via ROS; leads to C→T transitions |

| Mutagenicity | Causes mutations but at lower frequency compared to other lesions; context-dependent |

| Repair Enzymes | Endonuclease III (most efficient), FPG (moderate), Uracil N-glycosylase (specific for 5-OHdU) |

| Thermodynamic Impact | Destabilizes DNA structure; affects base pairing properties |

| Research Findings | Increased mutation rates in repair-deficient cells; distinct pathways for different oxidative lesions |

Wissenschaftliche Forschungsanwendungen

Synthesis of 5-Hydroxy-2'-deoxycytidine

The synthesis of 5-OHdC has been optimized to facilitate its incorporation into oligonucleotides for research purposes. One approach involves solid-phase synthesis techniques that allow for the selective protection of the hydroxyl group at the 5-position of the cytosine base while maintaining the integrity of the deoxyribose moiety . Recent advancements have also introduced more efficient methods for producing 5-OHdC phosphoramidites, which are crucial for automated DNA synthesis .

Biological Roles and Mechanisms

5-OHdC is primarily recognized as a product of oxidative stress, resulting from the oxidation of cytosine residues in DNA. This modification can lead to mutagenic effects, including C→T transitions, which are significant in the context of cancer biology. Studies have demonstrated that 5-OHdC can be processed by DNA repair enzymes such as endonuclease III and formamidopyrimidine DNA N-glycosylase, suggesting its role as a substrate in DNA repair pathways .

2.1. Mutagenicity Studies

Research indicates that 5-OHdC contributes to mutagenesis under oxidative conditions. Specifically, it has been shown to induce specific mutation profiles when exposed to hydrogen peroxide, highlighting its potential as a biomarker for oxidative DNA damage .

Applications in Epigenetics

5-OHdC is increasingly being studied for its role in epigenetic regulation. Its presence in DNA can influence gene expression patterns by altering methylation dynamics. For instance, sodium valproate (VPA), a histone deacetylase inhibitor, has been shown to increase levels of 5-hydroxymethylcytosine (5-hmC) through pathways that involve 5-OHdC . This suggests that 5-OHdC may serve as an intermediate in active DNA demethylation processes, making it a valuable target for research into epigenetic therapies.

Therapeutic Implications

The potential therapeutic applications of 5-OHdC are being explored in various contexts:

- Cancer Therapy : Due to its mutagenic properties, understanding how 5-OHdC interacts with DNA repair mechanisms could inform strategies for targeting cancer cells that exhibit high levels of oxidative stress.

- Gene Editing : The incorporation of 5-OHdC into CRISPR/Cas9 systems may enhance the precision of gene editing by providing additional targets for repair enzymes .

Case Studies and Research Findings

Several case studies have highlighted the significance of 5-OHdC in biological research:

Eigenschaften

IUPAC Name |

4-amino-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)/t4-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZJTNZSBMVFSU-UBKIQSJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966652 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52278-77-0 | |

| Record name | 5-Hydroxy-2′-deoxycytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52278-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052278770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-DEOXY-5-HYDROXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JHE7FC4BX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-deoxy-5-hydroxycytidine affect DNA replication and potentially contribute to mutations?

A1: Research suggests that 5-OHdC can be incorporated into DNA during replication by DNA polymerase, potentially acting as a premutagenic lesion. [, ] While 5-OHdCTP can be incorporated in place of dCTP and to a lesser extent dTTP, its presence in the DNA template leads to mispairing during replication. [] This mispairing varies depending on the surrounding DNA sequence context. For example, in one sequence context, dG was primarily incorporated opposite 5-OHdC, while in another, dC was predominantly incorporated. [] This sequence-dependent misincorporation suggests that 5-OHdC could lead to both C-->T transitions and C-->G transversions, potentially contributing to mutations. []

Q2: Can 2'-deoxy-5-hydroxycytidine be incorporated into DNA in the same way as canonical nucleotides?

A2: Research indicates that 5-OHdC can be incorporated into DNA, but not with the same fidelity as canonical nucleotides. Studies utilizing the Klenow fragment of Escherichia coli DNA polymerase I (lacking exonuclease activity) demonstrated that 5-OHdCTP can substitute for dCTP during DNA synthesis and, to a smaller extent, for dTTP. [] This suggests that DNA polymerase can recognize and utilize 5-OHdCTP as a substrate, albeit with a degree of infidelity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.